molecular formula C9H9NO4 B1425300 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate CAS No. 132178-37-1

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Katalognummer B1425300
CAS-Nummer: 132178-37-1
Molekulargewicht: 195.17 g/mol
InChI-Schlüssel: VLQOCPXVAZTWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .


Synthesis Analysis

The synthesis of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .


Molecular Structure Analysis

The molecular formula of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .


Chemical Reactions Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .


Physical And Chemical Properties Analysis

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Application 1: Anticonvulsant Research

  • Summary of the Application : This compound has been used in the synthesis of new anticonvulsants. A series of hybrid pyrrolidine-2,5-dione derivatives were discovered with potent anticonvulsant properties .
  • Methods of Application or Experimental Procedures : The researchers applied an optimized coupling reaction yielding several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
  • Results or Outcomes : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Application 2: Synthesis of Antibody-Drug Conjugates

  • Summary of the Application : “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as Propargyl-C1-NHS ester, is used as a non-degradable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
  • Methods of Application or Experimental Procedures : In the synthesis of ADCs, the compound serves as a linker that connects the antibody to the drug. The linker must be stable enough to remain intact until it reaches the target cell, where the drug is released .
  • Results or Outcomes : The use of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” as a linker in ADCs could potentially enhance the effectiveness of cancer treatments by improving the delivery of the drug to the target cells .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Zukünftige Richtungen

The promising in vivo activity profile and drug-like properties of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” make it an interesting candidate for further preclinical development .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQOCPXVAZTWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Synthesis routes and methods

Procedure details

4-pentynoic acid (5.0 g, 51 mmol) and N-hydroxy succinimide (5.87 g, 51 mmol) were added to a solution of DCC (12.6 g, 61.2 mmol) in THF (125 ml) at −10° C. The mixture was then stirred for 1 h at −10° C. then left to stir at room temperature overnight. (A white precipitate was observed after 15 min). Acetic acid (0.63 ml) was then added. The resulting DCU was removed by filtration. The filtrate was then evaporated to give 10a (10 g, 100% crude yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Citations

For This Compound
32
Citations
RM Broyer, E Schopf, CM Kolodziej, Y Chen… - Soft Matter, 2011 - pubs.rsc.org
In the study described in this report orthogonal Click reactions were utilized to immobilize two different proteins on surfaces side-by-side and in multilayer constructs. Alkyne- and azide-…
Number of citations: 41 pubs.rsc.org
A Monaco, V Zoete, GC Alghisi, C Rüegg… - Bioorganic & medicinal …, 2013 - Elsevier
The development of RGD-based antagonist of αvβ3 integrin receptor has enhanced the interest in PET probes to image this receptor for the early detection of cancer, to monitor the …
Number of citations: 10 www.sciencedirect.com
M Chen, D Fan, S Liu, Z Rao, Y Dong, W Wang… - Polymer …, 2019 - pubs.rsc.org
This report describes a dual-healing method for self-healing hydrogels, in which stellate mesoporous silica (STMS) was used to prepare surface-functionalized microcapsules. Firstly, …
Number of citations: 37 pubs.rsc.org
J Chen, J Wang, K Li, Y Wang… - Journal of the …, 2019 - ACS Publications
Recent work has shown that polymeric catalysts can mimic some of the remarkable features of metalloenzymes by binding substrates in proximity to a bound metal center. We report …
Number of citations: 83 pubs.acs.org
E Demirel, YY Durmaz - European Polymer Journal, 2023 - Elsevier
Combination therapies involving anticancer drugs and gene therapy agents have become a potential treatment for different cancer types reducing the side effects of anticancer drugs …
Number of citations: 4 www.sciencedirect.com
A Monaco - 2012 - access.archive-ouverte.unige.ch
The rapid growth of positron emission tomography in nuclear medicine, and the increase of its applications, have stimulated the development of several radiotracers and prosthetic …
Number of citations: 0 access.archive-ouverte.unige.ch
PK Woodard, Y Liu, ED Pressly, HP Luehmann… - Pharmaceutical …, 2016 - Springer
Purpose To assess the physicochemical properties, pharmacokinetic profiles, and in vivo positron emission tomography (PET) imaging of natriuretic peptide clearance receptors (NPRC…
Number of citations: 22 link.springer.com
L Bodero, S Parente, F Arrigoni… - European Journal of …, 2021 - Wiley Online Library
Two new Drug Delivery Systems (DDS) cyclo[DKP‐isoDGR]‐PEG‐4‐Val‐Ala‐PTX (2) and cyclo[DKP‐isoDGR]‐PEG‐4‐sC18‐Val‐Ala‐PTX (3), containing the cyclo[DKP‐isoDGR] …
LM Miller, R Herman, I Gyulev, TF Krauss… - RSC …, 2020 - pubs.rsc.org
Molecular probes typically require structural modifications to allow for the immobilisation or bioconjugation with a desired substrate but the effects of these changes are often not …
Number of citations: 3 pubs.rsc.org
L Detering, A Abdilla, HP Luehmann… - Molecular …, 2021 - ACS Publications
Chemokines and chemokine receptors play an important role in the initiation and progression of atherosclerosis by mediating the trafficking of inflammatory cells. Chemokine receptor 5 (…
Number of citations: 15 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.